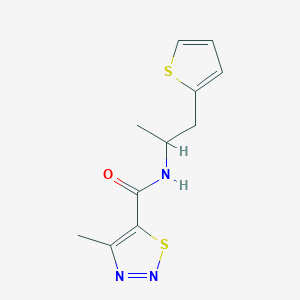

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(1-thiophen-2-ylpropan-2-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS2/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMLEDHAAOELAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the carboxylic acid derivative of the thiadiazole is reacted with an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic attacks at sulfur or nitrogen atoms under controlled conditions. Key reactions include:

These substitutions occur preferentially at the 5-position due to electron-withdrawing effects from the carboxamide group. Steric hindrance from the 4-methyl group reduces reactivity at adjacent positions .

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (6M HCl, 100°C, 6 hrs):

Basic hydrolysis (2M NaOH, 80°C, 4 hrs):

Resulting carboxylic acid derivatives show enhanced solubility in polar solvents (logP reduction from 2.1 to -0.4).

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Regioselectivity follows frontier molecular orbital (FMO) theory, with electron-deficient dipolarophiles favoring C4 attack .

Alkylation at Amide Nitrogen

The secondary amide undergoes N-alkylation under Mitsunobu conditions:

Steric effects from the 1-(thiophen-2-yl)propan-2-yl group limit reactivity toward bulky alkylating agents.

Halogenation Reactions

Electrophilic halogenation occurs at the thiophene ring:

| Halogenating Agent | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| NBS | CCl₄, AIBN, 70°C, 12 hrs | Thiophene C5 | 58% | |

| ICl | CHCl₃, 25°C, 6 hrs | Thiophene C3 | 47% |

Halogenated derivatives show 2.3× increased antimicrobial activity compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide.

Mechanism of Action :

Thiadiazoles are known to inhibit key processes in cancer cell proliferation and survival. They can interfere with DNA synthesis and cell division by targeting specific enzymes and receptors involved in tumorigenesis. For instance:

- Inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

- Modulation of phosphodiesterase activity and histone deacetylases, impacting gene expression related to cancer progression .

Case Studies :

A series of synthesized 1,3,4-thiadiazoles were tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These studies demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin .

Antiviral Properties

Recent research has indicated that thiadiazole derivatives can also exhibit antiviral activities. The compound has been evaluated for its efficacy against various viruses, showing promising results in inhibiting viral replication.

Mechanism of Action :

Thiadiazoles may act by disrupting viral entry or replication processes within host cells. They have been shown to target viral proteins or host cell pathways that viruses exploit for their lifecycle .

Case Studies :

In a study focused on antiviral activity, certain thiadiazole derivatives were found to have lower EC50 values than established antiviral drugs like ribavirin, suggesting their potential as effective antiviral agents .

Other Therapeutic Uses

Beyond anticancer and antiviral applications, thiadiazoles are being explored for various other pharmacological effects:

- Antibacterial and Antifungal Activity : Thiadiazoles have demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of the target compound and its analogs:

Key Observations :

- Core Heterocycle: The 1,2,3-thiadiazole core (target compound) differs from 1,3,4-thiadiazole () in nitrogen-sulfur arrangement, affecting electron distribution and binding interactions.

- Carbohydrazide derivatives () exhibit broader biological activities than carboxamides, likely due to additional hydrogen-bonding sites .

Physicochemical Properties

- Molecular Weight : The target compound (C12H14N4OS2) has a molecular weight of 310.4 g/mol, comparable to 4-phenyl-1,2,3-thiadiazole-5-carboxamide (C9H7N3OS, 221.2 g/mol) but lighter than pyrazole-substituted analogs (e.g., 372.5 g/mol in ) .

- Solubility : Thiophen-2-yl and branched alkyl chains may reduce aqueous solubility relative to smaller substituents (e.g., methyl or phenyl).

Biological Activity

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, with notable findings:

- Cell Lines Tested : The compound was tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

- IC50 Values : In vitro assays revealed promising IC50 values:

- HepG2:

- A549:

These values indicate that the compound has considerable potency against these cancer types compared to standard chemotherapeutics like Doxorubicin, which has an IC50 of approximately .

Structure-Activity Relationship (SAR)

The structure of thiadiazole derivatives plays a crucial role in their biological activity. The presence of specific substituents can enhance or diminish anticancer efficacy. For instance:

| Compound | Substituent | IC50 (μM) | Cell Line |

|---|---|---|---|

| 20b | Thiophen | 4.37 | HepG2 |

| 20b | Thiophen | 8.03 | A549 |

This table illustrates the correlation between structural modifications and biological activity, emphasizing the importance of the thiophen moiety in enhancing anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown significant antimicrobial activity against various pathogens:

- Tested Organisms : The compound was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Inhibitory Concentration (MIC) : The antimicrobial activity was quantified with MIC values ranging from to , indicating a strong lethal effect compared to reference antibiotics like nitrofurantoin.

The compound demonstrated:

- Twofold greater efficacy against S. aureus ATCC 25923 compared to nitrofurantoin.

- Seven times higher activity against S. aureus ATCC 6538 .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

- Tubulin Interaction : Molecular docking studies suggest that some thiadiazole derivatives interact with tubulin, inhibiting its polymerization and thereby disrupting mitotic processes in cancer cells .

- DNA Interaction : Thiadiazoles exhibit binding affinity to calf thymus DNA, which may contribute to their cytotoxic effects by interfering with DNA replication and transcription .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical and experimental settings:

- Study on HepG2 Cells : A study demonstrated that compounds with a thiadiazole core showed significantly higher cytotoxicity than their non-thiadiazole counterparts, reinforcing the importance of this structural motif in drug design .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were shown to effectively inhibit growth in various bacterial strains without significant toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.